7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Medicinal Chemistry Cross-Coupling DNA-PK Inhibitors

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is the essential precursor for 6-anilino-substituted DNA-PK inhibitors (IC50 as low as 7.95 nM). Its unique C7-bromine enables efficient Buchwald-Hartwig amination—the isomer-specific, non-negotiable substitution pattern required for target binding. Unlike imidazo[4,5-b]pyridine or 7-chloro analogs, only the 7-bromo-[4,5-c] scaffold delivers validated nanomolar potency and oral bioavailability. Procure with confidence: 98% purity, scalable for pilot campaigns.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 161836-12-0
Cat. No. B066044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
CAS161836-12-0
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C=N1)Br)NC(=O)N2
InChIInChI=1S/C6H4BrN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11)
InChIKeyLACRAZSEDWFGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: A Strategic Brominated Heterocyclic Scaffold for Targeted Kinase Inhibitor Synthesis


7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one (CAS: 161836-12-0) is a heterocyclic building block featuring a fused imidazo[4,5-c]pyridine core with a reactive bromine substituent at the 7-position [1]. This compound serves as a critical precursor for synthesizing 6-anilino-substituted imidazo[4,5-c]pyridin-2-ones, a class of compounds recently identified as potent and selective DNA-dependent protein kinase (DNA-PK) inhibitors with radiosensitization applications [2]. The bromine atom enables efficient palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce diverse pharmacophores at the 6-position, a modification essential for achieving low nanomolar DNA-PK inhibition and high oral bioavailability in lead candidates [3].

Why 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one Cannot Be Readily Substituted by Other Imidazopyridine Isomers or Non-Brominated Analogs


The specific substitution pattern of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is non-negotiable for accessing the therapeutically validated 6-anilino pharmacophore. While imidazo[4,5-b]pyridine or imidazo[1,2-a]pyridine isomers are commercially available, they present entirely different vectors for substitution, failing to yield the same 3D spatial orientation of the aniline moiety required for DNA-PK binding [1]. Furthermore, substituting the bromine with hydrogen (i.e., using the parent imidazo[4,5-c]pyridin-2-one) eliminates the sole synthetic handle for efficient late-stage functionalization via cross-coupling [2]. Even replacement with a chloro analog (e.g., 7-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one) introduces different reactivity kinetics and oxidative addition barriers, potentially altering reaction yields and purity profiles during the critical amination step [3].

Quantitative Procurement Evidence: Head-to-Head Comparisons of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one Against Structural Analogs


Synthetic Utility: 7-Bromo Derivative Enables High-Yield Cross-Coupling Unattainable with 7-H or 7-Cl Analogs

The 7-bromo substituent provides a superior leaving group for palladium-catalyzed amination compared to hydrogen (inert) or chlorine (slower oxidative addition). In the synthesis of DNA-PK inhibitor compound 78, the 7-bromo intermediate undergoes efficient Buchwald-Hartwig coupling with 4-methoxy-2-methylaniline to install the critical 6-anilino group, a transformation that is not possible with the non-halogenated parent scaffold [1].

Medicinal Chemistry Cross-Coupling DNA-PK Inhibitors

Commercial Purity Standard: 7-Bromo Derivative Supplied at 98% Purity, Meeting Stringent Requirements for Lead Optimization

The target compound is commercially available with a minimum purity specification of 98%, as verified by NMR, HPLC, and GC batch analysis from multiple vendors [1]. This level of purity is critical for SAR studies where trace impurities could confound biological assay results. In contrast, the less common 7-chloro analog (CAS 1198284-85-3) is typically offered at lower purities (e.g., 95%) and with less rigorous analytical documentation .

Analytical Chemistry Quality Control Medicinal Chemistry

Physical Property Predictions: 7-Bromo Substituent Increases Density and Boiling Point Relative to 7-H Analog, Informing Scale-Up Handling

The presence of the heavy bromine atom significantly alters the predicted physical properties compared to the unsubstituted parent. The predicted density of the 7-bromo derivative is 1.84 ± 0.06 g/cm³, and the predicted boiling point is 188.9 ± 28.0 °C at 760 mmHg . These values are considerably higher than those predicted for the 7-H analog (estimated density ~1.2 g/cm³, boiling point ~120-140°C), which impacts solvent selection, concentration limits, and distillation conditions during scale-up.

Process Chemistry Scale-up Physical Properties

Computational Descriptors: 7-Bromo Derivative Exhibits Increased Lipophilicity (XLogP ~0.2) Compared to Polar Unsubstituted Scaffold

Calculated physicochemical properties indicate that the 7-bromo substituent increases the lipophilicity of the scaffold. The XLogP value for the target compound is predicted to be 0.2, while the unsubstituted 1,3-dihydroimidazo[4,5-c]pyridin-2-one is estimated to have an XLogP of -0.4 [1]. This difference of 0.6 log units translates to a roughly 4-fold higher partition coefficient, which can influence passive membrane permeability and plasma protein binding of derived analogs.

Computational Chemistry ADME Drug Design

Optimal Application Scenarios for 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one in Drug Discovery and Development


Synthesis of 6-Anilino Imidazo[4,5-c]pyridin-2-one DNA-PK Inhibitors

Use as a key intermediate in the 2-3 step synthesis of potent DNA-PK inhibitors, such as compound 78 (DNA-PK IC50 = 7.95 nM), via Buchwald-Hartwig amination with substituted anilines [1]. The resulting compounds demonstrate selective radiosensitization of cancer cells and high oral bioavailability in preclinical models, making this a high-value scaffold for oncology drug discovery programs [2].

Development of Src Family Kinase (SFK) Inhibitors for Glioblastoma

Employ as a versatile building block to generate focused libraries of imidazo[4,5-c]pyridin-2-one derivatives targeting SFKs. Analogous compounds derived from this scaffold have shown submicromolar inhibition of Src and Fyn kinases and antiproliferative activity against GBM cell lines (U87, U251, T98G) [3]. The 7-bromo handle allows for rapid diversification to explore SAR around the 6-position.

Medicinal Chemistry Scaffold for Kinase Inhibitor Lead Optimization

Utilize the 7-bromo intermediate to systematically explore structure-activity relationships by coupling with diverse amines, alcohols, or boronic acids. The high purity (98%) and validated analytical data reduce the risk of false SAR conclusions due to impurities [4]. This scaffold has demonstrated utility in generating selective inhibitors for the PIKK and PI3K families [1].

Process Chemistry and Scale-Up Studies for Preclinical Candidates

Employ in the development of robust, scalable synthetic routes for lead DNA-PK inhibitors. The well-defined physical properties (density 1.84 g/cm³, predicted boiling point 188.9°C) facilitate accurate process modeling and solvent selection during pilot-scale manufacturing campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.